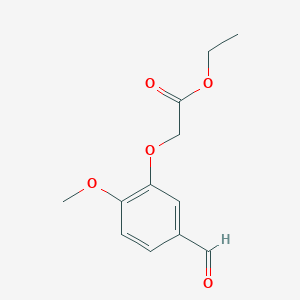

Ethyl (5-formyl-2-methoxyphenoxy)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(5-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-11-6-9(7-13)4-5-10(11)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYPNIHUTHAJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366971 | |

| Record name | ethyl (5-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-38-0 | |

| Record name | ethyl (5-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Ethyl 5 Formyl 2 Methoxyphenoxy Acetate

Established Synthetic Routes and Precursors to Ethyl (5-formyl-2-methoxyphenoxy)acetate

The traditional synthesis of this compound is typically achieved through a multi-step process that relies on well-understood organic reactions. The primary precursors for this compound are generally derived from guaiacol (B22219) (2-methoxyphenol), which provides the core aromatic structure with the methoxy (B1213986) group at the C2 position. The subsequent steps involve forming the ether linkage and introducing the formyl group.

Williamson Ether Synthesis Approaches for Aryloxyacetate Formation

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied in the formation of the aryloxyacetate core of the target molecule. wikipedia.orgmasterorganicchemistry.com This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The process involves the deprotonation of a phenol (B47542), in this case, a guaiacol derivative, to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic alkyl halide, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form the ether bond. wikipedia.orgwalisongo.ac.id

The reaction is typically performed in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). walisongo.ac.idresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) being frequently used to promote the SN2 reaction. walisongo.ac.idresearchgate.netmdpi.com For optimal results, primary alkyl halides are preferred as they minimize competing elimination reactions. masterorganicchemistry.comyoutube.com

Table 1: Conditions for Williamson Ether Synthesis of Related Aryloxyacetates

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Eugenol (B1671780) | Ethyl chloroacetate | K₂CO₃ | DMF | Room Temp. | 91% | walisongo.ac.id |

| Eugenol | Ethyl chloroacetate | K₂CO₃ | DMSO | Room Temp. | 51% | walisongo.ac.id |

| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | N/A | mdpi.com |

| Hydroxyacetanilide | 2-Chloroethanol | K₂CO₃ | DMF | 70-110 °C | N/A | researchgate.net |

Strategies for the Introduction of the Formyl Group to the Aromatic Core

The introduction of the aldehyde (formyl) group at the C5 position of the 2-methoxyphenoxy ring is a critical step. Several formylation methods exist in organic chemistry, but for substrates like 2-methoxyphenyl derivatives, specific regioselectivity is required.

One effective method is the Rieche formylation . A study on the synthesis of a metabolite of 5-APB successfully employed this reaction to introduce a formyl group onto a similar aromatic core. unl.pt The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent with a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). unl.pt The reaction typically proceeds by electrophilic aromatic substitution, with the directing effects of the existing methoxy and aryloxyacetate groups favoring substitution at the C5 position, which is para to the strongly activating ether oxygen. In a synthesis of a related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate was obtained in a 92% yield using this method. unl.pt

Other classical formylation reactions include:

Vilsmeier-Haack Reaction: Uses a phosphoryl chloride/DMF mixture to generate the Vilsmeier reagent, which acts as the electrophile.

Duff Reaction: Employs hexamethylenetetramine to formylate activated aromatic rings like phenols.

Reimer-Tiemann Reaction: Uses chloroform (B151607) in a basic solution, typically for ortho-formylation of phenols.

The choice of method depends on the specific substrate and the desired regiochemical outcome. For the synthesis of this compound, the Rieche formylation offers a direct and high-yielding route to achieve the required substitution pattern. unl.pt

Esterification Methodologies for this compound

The final ethyl ester can be formed either directly during the Williamson ether synthesis (by using ethyl chloroacetate) or in a separate step by esterifying the corresponding carboxylic acid, (5-formyl-2-methoxyphenoxy)acetic acid. nih.gov

If the synthesis is performed using chloroacetic acid instead of its ester, the resulting carboxylic acid intermediate must be esterified. The most common method for this transformation is Fischer-Speier esterification . This involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is an equilibrium process, and using excess alcohol helps drive it toward the product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ethanol. This two-step procedure is often faster and avoids the equilibrium limitations of Fischer esterification. Other methods include reacting the sodium or potassium salt of the carboxylic acid with an ethyl halide like ethyl iodide. medcraveonline.com

Multi-step Reaction Sequences and Key Intermediate Compounds

The most logical synthetic pathway for this compound involves a sequential process where functional groups are added in a controlled manner. nih.gov A common route starts with guaiacol (2-methoxyphenol) and proceeds through key intermediates.

Proposed Synthetic Sequence:

Step 1: Etherification (Williamson Ether Synthesis): Guaiacol is reacted with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF) to form the first key intermediate, Ethyl (2-methoxyphenoxy)acetate . This step attaches the ethyl acetate (B1210297) moiety to the phenolic oxygen.

Step 2: Formylation (Rieche Formylation): The intermediate from Step 1, Ethyl (2-methoxyphenoxy)acetate, is then subjected to formylation. Using dichloromethyl methyl ether and a Lewis acid catalyst like SnCl₄, the formyl group is introduced at the C5 position, yielding the final product, This compound . unl.pt

An alternative sequence involves formylating first, but this can be complicated by the reactivity of the free phenolic hydroxyl group. Another route involves using chloroacetic acid in Step 1 to produce the intermediate (2-methoxyphenoxy)acetic acid . This is then formylated to yield (5-formyl-2-methoxyphenoxy)acetic acid , nih.gov which is finally esterified with ethanol to give the target compound.

Table 2: Key Intermediates in the Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Guaiacol | C₇H₈O₂ | Starting Material |

| Ethyl (2-methoxyphenoxy)acetate | C₁₁H₁₄O₄ | Intermediate after etherification |

| (5-Formyl-2-methoxyphenoxy)acetic acid | C₁₀H₁₀O₅ | Intermediate before esterification nih.gov |

Novel Methodologies for Enhanced Synthesis of this compound

Principles of Green Chemistry Applied to Aryloxyacetate Synthesis

Applying the principles of green chemistry to the synthesis of aryloxyacetates aims to make the process more sustainable and environmentally benign. rsc.orgrsc.org Key areas of focus include:

Solvent Selection: Research has shown that the choice of solvent significantly impacts the yield and environmental footprint of the Williamson ether synthesis. walisongo.ac.id While DMF and DMSO are effective, their toxicity and high boiling points complicate removal and recycling. Green chemistry encourages exploring safer, more environmentally friendly solvents.

Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric amounts. For instance, phase-transfer catalysts can be employed in Williamson ether synthesis to facilitate the reaction between the aqueous and organic phases, potentially reducing the need for harsh solvents and strong bases.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. For Williamson ether synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields compared to conventional heating. wikipedia.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. One-pot reactions, where multiple transformations occur in a single reaction vessel, improve atom economy by minimizing purification steps and reducing waste. rsc.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Catalytic Approaches and Optimized Reaction Conditions for Improved Yield and Selectivity

To enhance the efficiency of the Williamson ether synthesis for producing this compound and its analogues, various catalytic approaches and optimized reaction conditions have been explored. Phase-transfer catalysis (PTC) has emerged as a particularly effective methodology for such reactions. acs.org PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and often improving the yield and selectivity.

The synthesis of related aryloxyacetic acids has been successfully achieved with high yields under microwave irradiation in the presence of a phase-transfer catalyst. niscpr.res.in For instance, the reaction of various phenols with chloroacetic acid in the presence of a base and a phase-transfer catalyst under microwave conditions has been shown to be a rapid and efficient method for preparing aryloxyacetic acids. niscpr.res.in

A study on the alkylation of eugenol, a structurally related phenol, with ethyl chloroacetate demonstrated the significant influence of the solvent on the reaction yield. walisongo.ac.id In the presence of potassium carbonate as the base, the use of polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (CH3CN) resulted in the formation of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate in yields of 91%, 51%, and 47%, respectively. walisongo.ac.id This highlights the critical role of solvent choice in optimizing the reaction conditions.

The following table summarizes the optimized reaction conditions for the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, which provides insights into potential conditions for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.id

| Solvent | Base | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| N,N-dimethylformamide (DMF) | K₂CO₃ | 0°C to room temperature | Not specified | 91 |

| Dimethyl sulfoxide (DMSO) | K₂CO₃ | 0°C to room temperature | Not specified | 51 |

| Acetonitrile (CH₃CN) | K₂CO₃ | 0°C to room temperature | Not specified | 47 |

Continuous Flow Chemistry Applications in the Production of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages such as improved safety, enhanced heat and mass transfer, and simplified scale-up. rsc.orgscielo.br The application of flow chemistry to the Williamson ether synthesis for the production of phenoxyacetate (B1228835) derivatives, including this compound, holds significant potential for process intensification.

A case study on a challenging Bestmann-Ohira reaction in flow chemistry highlighted the ability to overcome issues like epimerization and byproduct crystallization that were problematic in batch processing. adesisinc.com By carefully controlling mixing, residence time, and solvent composition, a high yield and complete diastereomeric purity were achieved in a significantly shorter reaction time. adesisinc.com These principles are directly applicable to optimizing the continuous synthesis of this compound.

The following table outlines key parameters and potential reactor setups for the continuous flow synthesis of related chemical compounds, which could be adapted for the production of this compound.

Table 2: Parameters for Continuous Flow Synthesis of Related Compounds

| Reaction Type | Reactor Type | Key Parameters | Potential Advantages | Reference |

|---|---|---|---|---|

| Esterification | Plug Flow Reactor (PFR) | Temperature, Flow Rate, Catalyst | High throughput, energy efficiency | ijltemas.inresearchgate.net |

| Bestmann-Ohira Reaction | Lab Scale Flow Reactor | Base, Co-solvent, Mixing, Residence Time | Improved yield and purity, reduced reaction time | adesisinc.com |

| Synthesis of Organic Azides | PFA Microreactor | Temperature, Residence Time | Minimized handling of hazardous materials | acs.org |

Stereochemical Considerations and Enantioselective Synthesis of Related Chiral Analogues

While this compound itself is not chiral, the synthesis of its chiral analogues, where a stereocenter is introduced, is an area of significant interest in medicinal chemistry and materials science. The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure compounds, which is crucial as different enantiomers can exhibit distinct biological activities.

The enantioselective synthesis of chiral aryloxyacetic acid derivatives can be approached through several strategies. ethz.ch One common method involves the use of chiral auxiliaries. tcichemicals.com These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful approach is the use of chiral catalysts in asymmetric synthesis. lookchem.comrsc.org Chiral phosphoric acids, for example, have been employed as effective organocatalysts for the stereoselective synthesis of axially chiral allenes and styrenes. nih.gov The enantioselective alkylation of arylacetic acids has been achieved with high enantiomeric excess using chiral lithium amides as non-covalent stereodirecting agents. nih.gov

The resolution of racemic mixtures is another technique to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric salts or esters with a chiral resolving agent, which can then be separated by chromatography or crystallization. nih.gov For instance, the chiral resolution of a carboxylic acid intermediate was successfully performed by esterification with L-menthol. nih.gov

The following table presents examples of enantioselective syntheses of chiral compounds related to aryloxyacetic acids, highlighting the methods and the stereochemical outcomes.

Table 3: Enantioselective Synthesis of Chiral Aryloxyacetic Acid Analogues

| Target Compound Type | Method | Chiral Reagent/Auxiliary | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Alkylated Arylacetic Acids | Asymmetric Alkylation | Chiral Lithium Amide | Up to 98% | nih.gov |

| Axially Chiral Allenes | Asymmetric 1,6-Conjugate Addition | Chiral Phosphoric Acid | Up to 94% | nih.gov |

| Artificial Glutamate Analogs | Chiral Resolution via Diastereomeric Esters | L-Menthol | Not specified | nih.gov |

Chemical Reactivity and Transformational Chemistry of Ethyl 5 Formyl 2 Methoxyphenoxy Acetate

Reactivity of the Ester Moiety within Ethyl (5-formyl-2-methoxyphenoxy)acetate

The ester group, an ethyl acetate (B1210297) derivative, is susceptible to various nucleophilic substitution reactions.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-formyl-2-methoxyphenoxy)acetic acid, and ethanol (B145695). libretexts.org Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. ijcce.ac.iruv.esbue.edu.eg The resulting carboxylate salt is then protonated in a separate workup step to afford the carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is a reversible process, requiring a large excess of water to drive the equilibrium towards the products. libretexts.org Studies on the synthesis of the related 2-(5-formyl-2-methoxyphenoxy)acetic acid often involve the hydrolysis of a corresponding ester as a key step. chemscene.comunl.ptmdpi.comnih.gov For instance, the methyl ester analogue, methyl 2-(5-formyl-2-methoxyphenyl)acetate, can be hydrolyzed to its respective carboxylic acid. unl.ptmdpi.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.orgscielo.br The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. scielo.br While specific examples for this compound are not prevalent in the surveyed literature, the principles of transesterification are well-established for similar ethyl esters. organic-chemistry.orgscielo.br For example, the acid-catalyzed transesterification of ethyl acetate with glycerol (B35011) has been studied extensively, involving the protonation of the carbonyl group followed by nucleophilic attack of the alcohol. scielo.br

Table 1: Hydrolysis and Transesterification Reactions of Esters

| Reaction | Substrate | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Basic Hydrolysis (Saponification) | Ethyl Acetate | Sodium Hydroxide (NaOH) | Sodium Acetate and Ethanol | ijcce.ac.irbue.edu.eg |

| Acidic Hydrolysis | Butyl Acetate | H2O, Strong-acid catalyst | Acetic Acid and 1-Butanol | libretexts.org |

| Hydrolysis | Methyl 2-(5-formyl-2-methoxyphenyl)acetate | Not specified in abstract | 2-(5-formyl-2-methoxyphenoxy)acetic acid | unl.ptmdpi.com |

| Transesterification | Ethyl Acetate | Glycerol, H2SO4 or TsOH | Diacetin and Triacetin | scielo.br |

Reduction: The reduction of the ester group in this compound to the corresponding primary alcohol, 2-(5-formyl-2-methoxyphenoxy)ethanol, is challenging due to the presence of the more reactive aldehyde group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the aldehyde. harvard.eduacs.org Selective reduction of the ester would require protection of the aldehyde group first, followed by reduction and deprotection. Alternatively, specialized and highly selective reducing agents that can differentiate between esters and aldehydes would be necessary. acs.orgresearchgate.net Common reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions, making them ideal for the selective reduction of the aldehyde instead. acs.org

Oxidation: The oxidation of the ester moiety is not a synthetically common or facile transformation and is generally not pursued in the context of this molecule's reactivity.

Formyl Group Transformations in this compound

The aldehyde (formyl) group is a highly versatile functional handle, participating in a wide array of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reduction to Alcohol: The formyl group can be selectively reduced to a hydroxymethyl group to yield Ethyl (5-(hydroxymethyl)-2-methoxyphenoxy)acetate. This transformation is readily achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. rsc.org NaBH₄ is highly chemoselective for aldehydes and ketones in the presence of less reactive functional groups like esters. acs.org The synthesis of related compounds, such as 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, often involves a similar reduction of a formyl group as a key synthetic step. nih.govrsc.org

Reductive Amination: The formyl group provides a direct route to amines via reductive amination. This reaction typically proceeds in one or two steps. In a two-step process, the aldehyde first reacts with a primary or secondary amine to form an imine intermediate, which is then reduced to the target amine. Alternatively, a one-pot reaction can be performed where the aldehyde, amine, and a reducing agent are combined. A study on the closely related 5-(4-formyl-3-methoxyphenoxy)valeric acid demonstrated successful reductive amination with a broad range of primary amines, including aniline (B41778) derivatives. 5z.comnih.gov This suggests that this compound would undergo similar transformations to produce a variety of secondary amines.

Table 2: Formyl Group Reduction and Amination

| Reaction | Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Selective Aldehyde Reduction | Aromatic Aldehyde with Ester | Sodium Borohydride (NaBH₄) | Aromatic Alcohol with Ester | acs.org |

| Reductive Amination | 5-(4-formyl-3-methoxyphenoxy)valeric acid | 1. Benzylamine (R²-NH₂) 2. Acylation with Fmoc-β-Ala-OH | Secondary Amine / Amide | 5z.com |

The aldehyde group can be oxidized to a carboxylic acid, which would yield 2-(2-methoxy-5-((ethoxycarbonyl)methoxy)phenyl)formic acid, although the nomenclature is more complex. The product is essentially a derivative of isophthalic acid. This transformation requires an oxidizing agent that does not affect the other functional groups in the molecule. Various reagents are available for the oxidation of aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like buffered sodium chlorite (B76162) (NaClO₂). The choice of oxidant is crucial to avoid hydrolysis of the ester. Research has been conducted on the selective oxidation of similar bifunctional aromatic aldehydes. For example, the oxidation of 5-hydroxymethylfurfural (B1680220) can be selectively directed to form 5-formyl-2-furancarboxylic acid under specific catalytic conditions, highlighting the possibility of selective oxidation in polyfunctional molecules. researchgate.netresearchgate.net

The electrophilic carbon of the formyl group is an excellent site for carbon-carbon bond formation through various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or triphenylphosphine. organic-chemistry.orgresearchgate.net This reaction is widely applicable to aromatic aldehydes. researchgate.net A study involving the methyl ester analog, methyl 2-(5-formyl-2-methoxyphenyl)acetate, demonstrated a successful Knoevenagel-type condensation with nitroethane using ammonium (B1175870) acetate as a catalyst. unl.ptmdpi.com This strongly indicates that this compound would readily participate in such reactions to form α,β-unsaturated products.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com This reaction is highly general for aldehydes and is tolerant of ester functional groups. researchgate.net The reaction of this compound with, for example, methyltriphenylphosphonium (B96628) bromide would yield the corresponding vinyl-substituted product. The synthesis of related vinyl furan (B31954) derivatives has been accomplished by applying the Wittig reaction to a formyl-substituted furan acetate, demonstrating the compatibility of this reaction with ester-containing substrates. nih.govresearchgate.net

Aldol (B89426) and Claisen-Schmidt Condensations: The formyl group of this compound can act as the electrophile in base-catalyzed aldol-type condensations with ketones. A notable example is the Claisen-Schmidt condensation of the related 2-(4-formyl-2-methoxyphenoxy) acetic acid with various acetophenone (B1666503) derivatives to synthesize chalcones (α,β-unsaturated ketones). arabjchem.orgresearchgate.net This demonstrates the utility of the formyl group in forming complex carbon skeletons via this pathway.

Table 3: Carbonyl Condensation Reactions

| Reaction | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel-type Condensation | Methyl 2-(5-formyl-2-methoxyphenyl)acetate | Nitroethane, Ammonium acetate | β-Nitrostyrene derivative | unl.ptmdpi.com |

| Wittig Reaction | Aldehydes (general) | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | masterorganicchemistry.com |

| Claisen-Schmidt Condensation | 2-(4-formyl-2-methoxyphenoxy) acetic acid | Substituted Acetophenones | Chalcone derivatives | arabjchem.orgresearchgate.net |

Nucleophilic and Electrophilic Addition Reactions to the Formyl Moiety

The aldehyde (formyl) group is a key functional handle in this compound, characterized by an electrophilic carbonyl carbon that is susceptible to attack by various nucleophiles. This reactivity is central to many of its chemical transformations.

One notable example of a nucleophilic addition is the Aldol-type condensation. Research on a closely related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate, demonstrates this reactivity. unl.pt In a reaction with nitroethane, using ammonium acetate as a catalyst, the formyl group undergoes a condensation reaction. unl.pt This process involves the initial nucleophilic attack of the nitronate anion on the formyl carbon, followed by dehydration to yield a nitroalkene derivative. This transformation highlights the formyl group's capacity to participate in carbon-carbon bond-forming reactions.

The general mechanism for such additions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated or undergo further reaction, such as elimination. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Example of Nucleophilic Addition to a Related Formyl-Containing Compound

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| Methyl 2-(5-formyl-2-methoxyphenyl)acetate | Nitroethane | Ammonium Acetate | Methyl 2-(2-methoxy-5-(2-nitroprop-1-en-1-yl)phenyl)acetate | Not specified | unl.pt |

Aromatic Ring Functionalizations and Substitutions of this compound

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene (B151609) ring. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of its three substituents: the methoxy (B1213986) group, the formyl group, and the ethyl phenoxyacetate (B1228835) group.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Formyl Group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring through resonance and induction.

Ethyl Phenoxyacetate Group (-OCH₂COOEt): The ether oxygen makes this group activating and ortho, para-directing.

The interplay of these directing effects determines the position of substitution. The positions ortho to the activating methoxy and phenoxyacetate groups are C4 and C6. The position para to the methoxy group is the C5 position, which is already substituted with the formyl group. The position para to the phenoxyacetate group is the C4 position. The positions meta to the deactivating formyl group are C1 and C3.

Therefore, the most favorable position for electrophilic attack is C4, which is ortho to the methoxy group, para to the ether linkage, and meta to the formyl group. This convergence of directing effects, coupled with the deactivation of other positions, strongly favors substitution at this site. An example of this regioselectivity is the bromination of a similar substrate, which yields Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate, confirming substitution at the C4 position. biosynth.com The introduction of the formyl group itself onto a precursor molecule can be achieved via EAS reactions like the Rieche formylation. unl.pt

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -OCH₃ | C2 | Activating | ortho, para |

| -CHO | C5 | Deactivating | meta |

| -OCH₂COOEt | C1 | Activating | ortho, para |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Nucleus

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, potential reaction sites include the C-H bonds of the aromatic ring and the aryl-oxygen bond of the ether linkage.

The activation of C(aryl)-O bonds in aryl ethers for cross-coupling is known to be challenging due to the bond's high dissociation energy. researchgate.net However, significant progress has been made using nickel and ruthenium-based catalysts, which can enable the coupling of aryl ethers with various partners. researchgate.netrsc.org For instance, nickel pincer complexes have been shown to catalyze the cross-coupling of allylic aryl ethers with Grignard reagents. nih.gov Similarly, ruthenium(0) catalysts can facilitate the cross-coupling of aryl methyl ethers with organoboranes. rsc.org

While specific examples of metal-catalyzed cross-coupling reactions on this compound are not extensively documented, the existing literature on related structures allows for extrapolation. Reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are plausible transformations. core.ac.ukmdpi.commdpi.com The tolerance of the formyl group to various palladium-catalyzed conditions has been demonstrated in systems like the Suzuki coupling of 5-formyl-5'-bromo-2,2'-bithiophene. core.ac.uk This suggests that, with an appropriate halo-functionalized derivative or through C-H activation, this compound could serve as a substrate in such reactions. The choice of catalyst and ligand would be crucial for achieving successful coupling. acsgcipr.org

Investigations into Rearrangement Reactions and Degradation Pathways

The structural motifs within this compound suggest potential for rearrangement and degradation. The phenoxyacetic acid scaffold, a core component of the molecule, is known to undergo degradation, particularly in biological systems.

Studies on phenylacetic acid and phenoxyacetic acid have shown that these compounds can be metabolized by various bacteria and fungi. ethz.chnih.gov The degradation often initiates with enzymatic processes, such as the action of dioxygenases, which can lead to ring cleavage and eventual entry into central metabolic pathways like the Krebs cycle. nih.govresearchgate.net The horizontal transfer of genes encoding for such enzymes can enhance the degradation of phenoxyacetic acid in the environment. nih.gov

In terms of chemical transformations, the related compound (4-formyl-2-methoxyphenoxy)acetic acid, derived from vanillin (B372448), has been used to generate a vanillinyl ketene (B1206846) in situ. researchgate.net This highly reactive intermediate can then participate in [2+2] cycloaddition reactions with imines to form β-lactam rings. researchgate.net This represents a significant molecular rearrangement and functional group transformation, showcasing a non-degradative pathway for the core structure.

While specific studies on the rearrangement or degradation of this compound are limited, the known chemistry of its constituent parts provides a framework for predicting its behavior under various chemical and biological conditions.

Advanced Applications of Ethyl 5 Formyl 2 Methoxyphenoxy Acetate in Materials Science and Medicinal Chemistry Research

Utilization of Ethyl (5-formyl-2-methoxyphenoxy)acetate as a Building Block for Functional Materials

The chemical reactivity of this compound makes it an invaluable precursor for a variety of functional materials. Its aldehyde and phenoxyacetate (B1228835) groups can be readily transformed, enabling its integration into diverse molecular and macromolecular systems with tailored properties.

Precursor in the Synthesis of Fluorescent Dyes and Probes for Sensing Applications

The vanillin (B372448) scaffold, from which this compound is derived, is a well-established platform for the development of fluorescent materials. The electron-donating methoxy (B1213986) group and the electron-withdrawing formyl group on the aromatic ring create a push-pull system that can be exploited to generate molecules with interesting photophysical properties.

Research has demonstrated that derivatives of ortho-vanillin can be transformed into highly fluorescent materials, including esters, azines, and azo dyes. For instance, an azine synthesized from ortho-vanillin exhibits intense luminescence in its aggregated state due to the restriction of intramolecular rotation (RIR). nitk.ac.in This phenomenon, coupled with the formation of J-aggregates, leads to a significant bathochromic shift in fluorescence from the solution to the solid state, making such materials promising for optoelectronic devices. nitk.ac.in Similarly, the condensation of vanillin with hydrazine (B178648) hydrate (B1144303) produces a vanillin-azine that, upon formation of its hydrochloride salt, displays bright orange fluorescence under UV light. github.io

Furthermore, the reaction of vanillin with various reagents can yield new dye classes. For example, new nitro diazo dyes have been synthesized from vanillin, demonstrating the versatility of this starting material in creating chromophoric and fluorophoric systems. anjs.edu.iq The core structure of this compound, being a vanillin derivative, provides a foundational framework that can be similarly elaborated to produce novel fluorescent dyes and probes for a range of sensing applications.

Integration into Polymeric Architectures and Macromolecular Systems

The reactive functional groups of vanillin and its derivatives, including this compound, make them excellent candidates for the synthesis of renewable and functional polymers. The aldehyde and hydroxyl groups (or their modified forms) serve as handles for polymerization reactions, allowing for the creation of a diverse range of polymeric materials. researchgate.net

One approach involves the modification of vanillin into methacrylated derivatives, which can then undergo free-radical polymerization. researchgate.netpsu.edu This has been shown to produce polymers with high glass transition temperatures and good thermal resistance, making them suitable as bio-based reactive diluents for unsaturated polyester (B1180765) and vinyl ester resins. researchgate.netpsu.edu Another innovative strategy is the use of vanillin derivatives in ring-opening metathesis polymerization (ROMP). By converting vanillin into a polymerizable norbornene-based monomer, glassy homopolymers and ABA-type thermoplastic elastomers with excellent mechanical properties have been synthesized. acs.org

Additionally, new functional monomers based on vanillin have been used to create temperature-responsive photo cross-linkable smart polymers through copolymerization with N-isopropyl acrylamide. mdpi.com These polymers exhibit critical solution temperatures and their hydrogels show temperature-dependent swelling behavior, highlighting their potential in smart materials and biomedical applications. mdpi.com The structural motifs present in this compound make it a prime candidate for similar polymer synthesis strategies, offering a pathway to novel, sustainable, and functional macromolecular systems.

Role in the Design and Synthesis of Advanced Chemical Sensors

The inherent chemical reactivity of the aldehyde group in vanillin derivatives like this compound allows for their use in the fabrication of chemical sensors. The acidic nature of the phenolic hydroxyl group in the parent vanillin structure, which can be unmasked from the ether linkage in the title compound, can be exploited for sensing basic analytes.

For example, new dyes derived from vanillin and active methylene (B1212753) compounds have been shown to act as effective optical sensors for volatile organic compounds (VOCs) such as triethylamine (B128534) and diethylamine. kau.edu.saresearchgate.net The sensing mechanism is based on the color change that occurs upon the reaction of the acidic hydroxyl group of the vanillin moiety with basic amines, resulting in the formation of a colored oxonium anion. kau.edu.sa This allows for the visual detection of these analytes, providing a simple and inexpensive sensing platform. kau.edu.saresearchgate.net

In the realm of electrochemical sensing, vanillin itself is a target analyte, and various modified electrodes have been developed for its detection. nih.govnih.gov More relevant to its role as a sensor component, alloy nanoparticles have been used to create sensitive electrochemical sensors for vanillin. daneshyari.com This suggests that vanillin derivatives, including this compound, can be immobilized on electrode surfaces to fabricate sensors for a variety of analytes through specific binding interactions.

Role in the Synthesis of Biologically Active Scaffolds and Lead Compounds

In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Its functional groups provide the necessary reactivity to construct heterocyclic systems and other pharmacologically relevant scaffolds.

Precursor for Heterocyclic Ring Systems Relevant to Pharmaceutical Discovery

The aldehyde and phenoxyacetate moieties of this compound are ideal starting points for the construction of various heterocyclic rings, which form the core of many pharmaceuticals. The corresponding carboxylic acid, 2-(4-formyl-2-methoxyphenoxy)acetic acid, has been successfully employed in the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives. psu.edu In this synthesis, the carboxylic acid is cyclized with thiosemicarbazide (B42300), and the resulting compounds have demonstrated significant in vitro antimicrobial activities. psu.edu

Furthermore, this vanillin-derived acetic acid has been used to generate a vanillinyl ketene (B1206846) in situ, which then undergoes a [2π + 2π] cycloaddition with Schiff bases to produce polyfunctionalized 2-azetidinones (β-lactams) with high stereoselectivity. google.com The β-lactam ring is a key structural feature of many important antibiotics. The synthesis of other heterocyclic systems, such as pyrroles, through phosphine-promoted photoredox [3+2] cycloaddition reactions of related starting materials further highlights the potential of such building blocks in generating diverse chemical libraries for drug discovery. researchgate.net

The following table summarizes the synthesis of some heterocyclic compounds derived from vanillin precursors.

| Precursor | Reagents | Heterocyclic Product | Reference |

| 2-(4-formyl-2-methoxyphenoxy)acetic acid | Thiosemicarbazide, POCl₃/PPA | 1,3,4-Thiadiazole derivatives | psu.edu |

| 2-(4-formyl-2-methoxyphenoxy)acetic acid | Benzene (B151609) sulfonyl chloride, imines | Polyfunctionalized 2-azetidinones | google.com |

| Vanillin | Hydrazine hydrate | Vanillin-azine | github.io |

| Vanillin | Succinic anhydride, primary amines | Substituted oxazepinediones | impactfactor.org |

Intermediate in the Preparation of Pharmacologically Active Vanilloid Derivatives

Vanillin and its derivatives, often referred to as vanilloids, exhibit a wide range of biological activities, including antimicrobial and antioxidant properties. nih.gov this compound, as a modified ethyl vanillin structure, is a key intermediate in the synthesis of more complex vanilloid compounds. The term "vanilloid" is broadly associated with compounds containing a vanillyl group, and many synthetic derivatives have been explored for their therapeutic potential.

The synthesis of ethyl vanillin itself can be achieved through various methods, and its derivatives are of significant interest in the pharmaceutical industry. sphinxsai.comgoogle.comgoogle.com For example, Schiff bases derived from vanillin have been synthesized and evaluated for their antimicrobial activities. nih.gov The aldehyde group of this compound can readily react with amines to form imines (Schiff bases), which can then be further modified or used as the final active compounds.

The versatility of the vanillin scaffold allows for the introduction of various functional groups to modulate the pharmacological properties of the resulting molecules. The ethyl acetate (B1210297) group in the title compound can be hydrolyzed to the corresponding carboxylic acid, providing another handle for derivatization, such as amide bond formation, leading to a wide array of potential drug candidates. The general utility of phenoxyacetic acid derivatives as intermediates in the synthesis of biologically active compounds underscores the importance of this compound in this field. psu.edu

Contributions to Complex Natural Product Synthesis Methodologies

Currently, there is a notable scarcity of published research that explicitly details the use of this compound as a key intermediate in the total synthesis of complex natural products. However, the structural components of the molecule are found in numerous natural products, and its reactivity can be extrapolated from similar, more widely studied vanillin derivatives.

The aldehyde functionality serves as a crucial handle for carbon-carbon bond formation through various established synthetic methodologies. For instance, it can readily participate in Wittig-type reactions to introduce alkenyl fragments, or in aldol (B89426) and related condensation reactions to build intricate carbon skeletons. Furthermore, the aromatic ring can be subjected to electrophilic or nucleophilic substitution reactions to introduce additional functional groups, paving the way for the construction of highly substituted aromatic systems often found in alkaloids and polyketides.

One can envision its application in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, leading to a rapid increase in molecular complexity. researchgate.net For example, a Knoevenagel condensation at the formyl group could be followed by an intramolecular cyclization, a strategy often employed in the synthesis of heterocyclic natural products.

While direct evidence is sparse, the potential for this compound to serve as a synthon in the assembly of natural product frameworks is significant. Future research may yet uncover its utility in the efficient synthesis of biologically active natural compounds.

Explorations in Agrochemistry and Specialty Chemical Development

The development of novel agrochemicals often relies on the derivatization of readily available and biologically relevant scaffolds. Vanillin and its derivatives have been a source of inspiration for the design of new fungicides and herbicides due to their inherent antimicrobial properties and low toxicity profile. The structural features of this compound make it an interesting candidate for exploration in this area.

The formyl group can be converted into various toxophores, such as Schiff bases or hydrazones, which are known to exhibit a range of biological activities. The methoxy and acetate moieties can be modified to fine-tune the compound's physicochemical properties, such as solubility, stability, and membrane permeability, which are critical for its efficacy as an agrochemical.

In the realm of specialty chemicals, this compound can serve as a precursor to a variety of fine chemicals. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, a potential monomer for the synthesis of specialty polymers. Reduction would afford the alcohol, which could be used as a building block for fragrances or other high-value chemical products.

The following table outlines potential research directions for the application of this compound in these fields, based on the reactivity of its functional groups.

| Functional Group | Potential Transformation | Application Area |

| Aldehyde | Schiff Base Formation | Agrochemicals |

| Aldehyde | Reductive Amination | Specialty Chemicals |

| Aldehyde | Oxidation | Polymer Monomers |

| Aromatic Ring | Nitration/Halogenation | Synthesis Intermediates |

| Ester | Hydrolysis/Amidation | Bioactive Molecules |

Further research is required to fully explore and validate the potential of this compound in the development of new agrochemicals and specialty chemicals.

Spectroscopic and Computational Approaches to Elucidate Reaction Mechanisms and Structure Reactivity Relationships

Advanced Spectroscopic Methodologies for Investigating Reaction Intermediates (e.g., In-Situ NMR, Time-Resolved IR Spectroscopy)

To capture the fleeting existence of reaction intermediates, specialized spectroscopic techniques are indispensable. These methods allow for real-time observation of chemical transformations, providing structural and kinetic data that are unobtainable through conventional analysis of starting materials and final products.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy would enable the monitoring of reactions involving ethyl (5-formyl-2-methoxyphenoxy)acetate as they occur within the NMR tube. This technique can identify and characterize the structure of transient intermediates and byproducts in solution, offering a detailed picture of the reaction progress.

Time-Resolved Infrared (IR) Spectroscopy is another powerful tool for studying short-lived species. unipr.itnottingham.ac.uk By using pump-probe techniques, it is possible to obtain IR spectra of excited states and reaction intermediates with lifetimes on the order of picoseconds to milliseconds. unipr.ituzh.ch This would be particularly useful for studying photochemical reactions of this compound, providing information about changes in bonding and structure as the reaction proceeds. researchgate.net

| Spectroscopic Technique | Information Obtainable for this compound |

| In-Situ NMR | Structural elucidation of intermediates, reaction kinetics, identification of byproducts. |

| Time-Resolved IR | Vibrational modes of transient species, structural dynamics of excited states, mechanism of bond formation/cleavage. unipr.itnottingham.ac.uk |

Quantum Chemical Calculations on Reaction Pathways and Transition States

Computational chemistry provides a theoretical lens to examine reaction mechanisms at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations could be employed to:

Map Potential Energy Surfaces: To identify the lowest energy pathways for various reactions, locating transition states and intermediates.

Calculate Activation Energies: To predict the feasibility and rate of different reaction pathways.

Analyze Frontier Molecular Orbitals (HOMO-LUMO): To understand the compound's nucleophilic and electrophilic sites, thereby predicting its reactivity and selectivity in different chemical environments.

Simulate Spectroscopic Data: To aid in the interpretation of experimental NMR and IR spectra, especially for transient species.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into intermolecular interactions and the influence of the solvent on reactivity. researchgate.net For this compound, MD simulations could be used to:

Study Solvation Effects: To understand how solvent molecules arrange around the solute and influence its conformational preferences and reactivity.

Investigate Intermolecular Interactions: To model how the compound interacts with other reactants, catalysts, or biological macromolecules. researchgate.net

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reaction pathways, transition state structures, activation energies, and spectroscopic properties. mdpi.com |

| Molecular Dynamics (MD) | Simulation of solvent effects, conformational analysis, and intermolecular interactions. researchgate.net |

In Silico Predictions of Novel Reactivity and Derivative Properties for this compound

Computational tools can be utilized for the in silico design and screening of new derivatives of this compound with desired properties. researchgate.netnih.gov By systematically modifying the functional groups of the parent molecule, it is possible to predict:

Novel Reactivity: How changes in the molecular structure will affect its reactivity towards different reagents.

Physicochemical Properties: How modifications will alter properties such as solubility, stability, and electronic characteristics.

Potential Applications: Screening for derivatives with enhanced properties for specific applications, such as in materials science or medicinal chemistry.

Through these predictive models, the design of new compounds with tailored functionalities can be significantly accelerated, guiding synthetic efforts towards the most promising candidates.

Analogues and Derivatives of Ethyl 5 Formyl 2 Methoxyphenoxy Acetate: Structure Activity Relationship Studies

Synthesis of Structurally Modified Analogues of Ethyl (5-formyl-2-methoxyphenoxy)acetate

The synthesis of analogues typically begins with the parent compound, (5-formyl-2-methoxyphenoxy)acetic acid, which serves as a versatile intermediate. nih.gov This acid is commonly prepared by reacting vanillin (B372448) with a chloroacetic acid equivalent. arabjchem.orgarabjchem.org From this key precursor, a variety of derivatives can be generated by modifying the ester group, the aromatic ring substituents, or the aldehyde moiety.

The ethyl ester group can be readily exchanged for other alkyl or aryl esters through standard esterification or transesterification reactions. The most common method involves the reaction of the parent carboxylic acid, (5-formyl-2-methoxyphenoxy)acetic acid, with the desired alcohol (e.g., methanol (B129727), propanol) in the presence of an acid catalyst.

An alternative strategy involves converting the carboxylic acid to a more reactive acyl chloride, which can then be reacted with a wide range of alcohols or amines to yield esters or amides, respectively. For instance, amide analogues such as N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide have been synthesized by reacting an intermediate with ethylamine. evitachem.com Similarly, reacting phenoxyacetate (B1228835) esters with nucleophiles like hydrazine (B178648) hydrate (B1144303) or various amines can produce the corresponding hydrazides and amides. niscpr.res.in

Table 1: Examples of Ester and Amide Analogues

| Analogue Name | Starting Material | Key Reagent | Reference |

|---|---|---|---|

| Mthis compound | (5-formyl-2-methoxyphenoxy)acetic acid | Methanol, Acid Catalyst | uni.lunih.gov |

| Propyl (5-formyl-2-methoxyphenoxy)acetate | (5-formyl-2-methoxyphenoxy)acetic acid | Propanol, Acid Catalyst | - |

| N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide | 5-formyl-2-methoxyphenol, Chloroacetyl chloride | Ethylamine | evitachem.com |

This table is interactive. Click on the headers to sort.

Altering the substitution pattern on the benzene (B151609) ring provides another avenue for creating structural diversity. This can involve changing the position of the existing methoxy (B1213986) and formyl groups or introducing new substituents.

For example, research has been conducted on isomers like 2-(4-formyl-2-methoxyphenoxy) acetic acid, where the formyl group is located at position 4 relative to the ether linkage, rather than position 5. arabjchem.orgresearchgate.net The synthesis of aryl-substituted 2-methoxyphenol derivatives has also been achieved through acid-mediated rearrangements of oxidopyrylium cycloadducts, demonstrating a method to introduce aryl groups onto the phenolic ring. rsc.org More complex modifications include the replacement of the hydroxyl precursor with an amino group, as seen in the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives starting from 2-amino-4-methylphenol. nih.gov

The aldehyde functional group is a reactive handle that can be transformed into a wide array of other moieties. These transformations significantly expand the chemical space of accessible derivatives.

Common modifications include:

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents. evitachem.com

Reduction: Conversely, it can be reduced to a primary alcohol with reducing agents like sodium borohydride (B1222165). evitachem.com

Condensation Reactions: The aldehyde can react with acetophenone (B1666503) derivatives to form chalcones. arabjchem.orgarabjchem.org These chalcones can then serve as precursors for synthesizing heterocyclic systems, such as pyrazoles. niscpr.res.in

Henry Reaction: The formyl group can undergo a Henry reaction with nitroalkanes, as demonstrated in the reaction of methyl 2-(5-formyl-2-methoxyphenyl)acetate with nitroethane to form a nitropropyl-substituted derivative. mdpi.com

Heterocycle Formation: The aldehyde can be a building block for complex heterocycles. For instance, derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been used to synthesize 1,3,4-thiadiazoles. arabjchem.orgarabjchem.org

Complete Replacement: The formyl group can be replaced entirely. An analogue where an allyl group is present instead of the formyl group, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, has been synthesized from eugenol (B1671780). walisongo.ac.id

Table 2: Synthetic Transformations of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) | Carboxylic Acid | evitachem.com |

| Reduction | Sodium borohydride | Alcohol | evitachem.com |

| Chalcone Synthesis | Acetophenone derivatives | Chalcone | arabjchem.orgarabjchem.org |

| Henry Reaction | Nitroethane, Ammonium (B1175870) acetate (B1210297) | Nitroalkene/Nitroalkane | mdpi.com |

This table is interactive. Click on the headers to sort.

Comparative Reactivity and Selectivity Profiles of Structurally Related Analogues

The structural modifications detailed above have a profound impact on the reactivity and selectivity of the resulting analogues. The electrophilic nature of the carbonyl carbon in the aldehyde group makes it susceptible to attack by nucleophiles. evitachem.com The reactivity of this group can be modulated by the electronic properties of other substituents on the aromatic ring. Electron-withdrawing groups would enhance its electrophilicity, while electron-donating groups would decrease it.

Replacing the ester with an amide group, to form a phenoxyacetamide, introduces different chemical properties, including changes in hydrogen bonding capability and hydrolytic stability. evitachem.com The parent carboxylic acid, being acidic, undergoes typical acid-base reactions and is the primary precursor for creating various esters and amides. nih.gov

The aldehyde moiety itself is the most versatile site for reactions. Its ability to be oxidized, reduced, or undergo condensation and cycloaddition reactions highlights its synthetic utility. arabjchem.orgevitachem.comresearchgate.netmdpi.com The specific reaction pathway and selectivity depend on the chosen reagents and conditions. For example, its reaction with thiosemicarbazide (B42300) can lead to different heterocyclic products depending on the cyclizing agent used (e.g., POCl₃). arabjchem.org

Comprehensive Structure-Property and Structure-Function Relationship Investigations

Connecting the structural variations of these analogues to their physical properties and biological functions is the ultimate goal of these studies. The formyl group and the methoxyphenoxy moiety are believed to be important for interactions with biological targets. evitachem.com

Significant findings have emerged from screening these derivatives for biological activity:

Antimicrobial Activity: A series of 1,3,4-thiadiazole (B1197879) derivatives, synthesized by modifying the aldehyde group of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showed significant in vitro antimicrobial activity. arabjchem.orgarabjchem.org The activity of these thiadiazoles is often attributed to the presence of an N=C-S moiety. arabjchem.org

Antifungal Activity: Phenoxyacetic acid hydrazides and amides, synthesized from phenoxyacetate precursors, have also been evaluated for activity against various phytopathogenic fungi, with several compounds showing notable growth inhibition. niscpr.res.in

These studies indicate that the aldehyde moiety is not essential for biological activity and that its conversion into larger, more complex heterocyclic systems can be a highly effective strategy for developing potent antimicrobial agents. The specific nature of the substituents on the aromatic ring and the type of heterocycle formed play a crucial role in determining the potency and spectrum of activity.

Table 3: Structure-Function Highlights of Selected Analogues

| Analogue Class | Key Structural Modification | Observed Function/Property | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Aldehyde converted to thiadiazole ring | Antimicrobial activity | arabjchem.orgarabjchem.org |

| Phenoxyacetic acid amides/hydrazides | Ester converted to amide/hydrazide | Antifungal activity | niscpr.res.in |

This table is interactive. Click on the headers to sort.

Future Research Perspectives and Emerging Trends for Ethyl 5 Formyl 2 Methoxyphenoxy Acetate Research

Unexplored Synthetic Avenues and Methodological Challenges

The primary synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate and related structures typically involves the Williamson ether synthesis, reacting a substituted phenol (B47542) with an ethyl haloacetate. Studies on analogous compounds, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, have demonstrated the feasibility of this reaction using a base like potassium carbonate in various polar aprotic solvents. walisongo.ac.idwalisongo.ac.id However, significant challenges and unexplored opportunities remain.

Methodological challenges often revolve around optimizing reaction conditions to maximize yield and minimize side products. The choice of solvent has been shown to be critical; for instance, while DMF, DMSO, and acetonitrile (B52724) can produce the desired ether from eugenol (B1671780) in high to moderate yields, solvents like THF may inhibit the reaction due to poor solubility of the phenoxide salt. walisongo.ac.id

Future synthetic explorations could focus on several key areas:

Phase-Transfer Catalysis: The use of phase-transfer catalysts could enhance reaction rates and allow for the use of less hazardous, biphasic solvent systems, representing a greener alternative to conventional methods.

Microwave-Assisted Synthesis: As demonstrated in the synthesis of complex heterocyclic scaffolds, microwave irradiation can dramatically reduce reaction times and improve yields for cycloaddition reactions. researchgate.net Applying this technique to the Williamson ether synthesis of the title compound could offer similar benefits.

Flow Chemistry: Continuous flow reactors could provide superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, scalability, and safety, particularly for exothermic reactions.

Alternative Starting Materials: While often derived from vanillin (B372448) or its derivatives researchgate.net, exploring other bio-renewable precursors or novel synthetic disconnections could open up more efficient and sustainable pathways to the core phenolic structure.

Table 1: Potential Synthetic Modifications and Methodological Approaches

| Synthetic Avenue | Description | Potential Advantages | Associated Challenges |

|---|---|---|---|

| Phase-Transfer Catalysis | Employing catalysts (e.g., quaternary ammonium (B1175870) salts) to facilitate reaction between aqueous/solid and organic phases. | Improved reaction rates, milder conditions, use of greener solvents. | Catalyst separation and recycling, optimization of catalyst/solvent system. |

| Microwave-Assisted Synthesis | Using microwave energy to rapidly heat the reaction mixture. | Significantly reduced reaction times, often higher yields, cleaner reactions. researchgate.net | Scalability limitations, potential for localized overheating and side reactions. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, precise control, easy scalability, and process automation. | Initial setup cost, potential for channel clogging with solid reagents. |

Potential for Catalytic Transformations and Biocatalysis in Derivative Synthesis

The functional handles of this compound—the aldehyde, the ester, and the aromatic ring—offer a rich platform for derivative synthesis through catalytic transformations. The aldehyde group is a prime site for modifications such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in C-C bond-forming reactions like Knoevenagel, Wittig, or aldol (B89426) condensations. The ester can be hydrolyzed to (4-formyl-2-methoxyphenoxy)acetic acid, a precursor used to generate ketenes for cycloaddition reactions to form β-lactam rings. researchgate.net

Emerging trends point towards the increasing use of sophisticated catalytic systems:

Homogeneous and Heterogeneous Catalysis: Palladium-catalyzed reactions, such as Sonogashira cross-coupling, have been used on similar iodo-substituted phenols to construct complex benzofuran (B130515) systems. researchgate.net This suggests that the aromatic ring of this compound could be functionalized via similar cross-coupling strategies if appropriately halogenated.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. Lipases, for example, are widely used for the selective hydrolysis or transesterification of esters and in the ring-opening polymerization of lactones. mdpi.com A lipase (B570770) like Novozym 435 could potentially be used to selectively hydrolyze the ethyl ester of the title compound or catalyze its reaction with other alcohols. mdpi.com Furthermore, peroxidases can catalyze the polymerization of phenolic and thiophene (B33073) derivatives, suggesting a potential route for creating novel polymers from derivatives of this compound. mdpi.com

Integration into Advanced Supramolecular Architectures and Self-Assembly Systems

The specific arrangement of functional groups in this compound makes it an intriguing candidate for the construction of supramolecular systems. The formyl group can act as a hydrogen bond acceptor and a reactive site for forming dynamic covalent bonds (e.g., imines or hydrazones). The aromatic ring allows for π-π stacking interactions, while the ether and ester groups can also participate in hydrogen bonding and dipole-dipole interactions.

This combination of features is largely untapped but holds significant potential for designing:

Liquid Crystals: By introducing long alkyl chains or other mesogenic groups, derivatives could be designed to exhibit liquid crystalline phases.

Self-Assembled Monolayers (SAMs): If modified with a suitable anchor group (e.g., a thiol or silane), the compound could form ordered monolayers on surfaces like gold or silica, with the formyl group exposed for further functionalization.

Supramolecular Gels: The directional nature of hydrogen bonding and π-stacking could be harnessed to create fibrous networks that immobilize solvents, forming soft materials with potential applications in sensing or controlled release.

Dynamic Covalent Frameworks: The reactivity of the aldehyde group could be exploited in the template-directed synthesis of macrocycles or cages through the formation of reversible covalent bonds.

Interdisciplinary Research Opportunities (e.g., Photochemistry, Electrochemistry, Nanoscience)

The structural motifs within this compound are amenable to investigation and exploitation by various interdisciplinary fields.

Photochemistry: Recent advances have highlighted the power of visible-light-induced photoredox catalysis for constructing complex molecules under mild conditions. acs.org For instance, photoredox systems have been used to initiate [3+2] cycloadditions to form pyrroles. acs.org The aromatic aldehyde moiety in this compound could serve as a chromophore or a reactive partner in similar photocatalytic transformations, opening pathways to novel heterocyclic structures.

Electrochemistry: The phenolic ether and aldehyde functionalities are electrochemically active. This presents opportunities for electrosynthesis, which can be a green alternative to traditional chemical oxidation or reduction. researchgate.net For example, the electrochemical oxidation of similar aromatic aldehydes has been explored. Furthermore, the compound could be investigated as a platform for developing electrochemical sensors, where its interaction with an analyte could lead to a measurable change in its redox properties.

Nanoscience: In materials science, the compound could serve as a functional building block or surface modifier for nanomaterials. For instance, it could be used as a capping agent during the synthesis of metal nanoparticles, where the formyl group provides a convenient handle for post-synthesis functionalization, enabling the attachment of biomolecules or other targeting ligands.

Table 2: Interdisciplinary Research Opportunities

| Field | Potential Application / Research Focus | Key Functional Group(s) |

|---|---|---|

| Photochemistry | Substrate in photoredox-catalyzed cycloadditions or rearrangements. acs.org | Aromatic Ring, Formyl Group |

| Electrochemistry | Precursor for electrosynthesis of derivatives; platform for electrochemical sensors. researchgate.net | Formyl Group, Phenolic Ether |

| Nanoscience | Functional capping agent for nanoparticles; precursor for functional polymers. | Formyl Group (for covalent attachment) |

Environmental and Sustainability Considerations in Compound Synthesis and Utilization

Modern chemical research places a strong emphasis on green chemistry and sustainability. Future work on this compound should prioritize these principles.

Greener Synthesis: A key goal is to move away from hazardous solvents like DMF, which is commonly used in related preparations but faces increasing regulatory scrutiny. walisongo.ac.id Research into benign solvent alternatives (e.g., bio-derived solvents like Cyrene, or even water with appropriate catalysts) is crucial.

Atom Economy: Developing synthetic routes with high atom economy, such as cycloaddition reactions researchgate.netacs.org or catalytic C-H activation, will be essential to minimize waste.

Renewable Feedstocks: The synthesis of the parent compound, (4-formyl-2-methoxyphenoxy)acetic acid, often starts from vanillin, which can be sourced from lignin, a renewable biopolymer. researchgate.net Strengthening this link to renewable feedstocks and ensuring the entire synthetic chain is sustainable is a key future goal.

Catalyst Recycling: Whether employing transition-metal catalysts, biocatalysts, or organocatalysts, developing methods for their efficient recovery and reuse is paramount for creating economically viable and environmentally friendly processes. For example, methods for recovering TEMPO-based catalysts by centrifugation have been demonstrated to be effective. researchgate.net

By systematically addressing these research frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile platform for innovation in chemistry, materials science, and beyond.

常见问题

Q. What are the standard synthetic routes for preparing ethyl (5-formyl-2-methoxyphenoxy)acetate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via multi-step esterification and functionalization. A common approach involves:

Phenolic coupling : Reacting 5-formyl-2-methoxyphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF .

Purification : Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (ethyl acetate/hexane gradients). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to bromoester) and reflux duration (4–6 hours) .

Key Data : Typical yields range from 50–70% due to competing side reactions (e.g., over-alkylation). Lower yields in acidic conditions (<pH 5) are attributed to incomplete deprotonation of the phenolic hydroxyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- ¹H NMR : Signals at δ 9.8–10.0 ppm (aldehyde proton), δ 6.7–7.3 ppm (aromatic protons), δ 4.2–4.3 ppm (ethoxy –CH₂–), and δ 3.8–3.9 ppm (methoxy –OCH₃) confirm functional groups. Coupling constants (e.g., J = 8.5 Hz for aromatic protons) validate substitution patterns .

- IR : Peaks at 1720–1750 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (aldehyde C=O) are diagnostic .

- MS : Molecular ion [M+H]⁺ at m/z 238.1 (calculated for C₁₂H₁₄O₅) with fragmentation patterns matching ester cleavage (e.g., loss of –OCH₂COOEt) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization of this compound?

- Methodological Answer : Contradictory data often arise from:

- Impurities : Residual solvents (e.g., DMF) mimic aldehyde signals. Use deuterated solvents and pre-purify via preparative TLC .

- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism in protic solvents, altering δ 9.8–10.0 ppm signals. Confirm by comparing spectra in DMSO-d₆ vs. CDCl₃ .

- Isomerization : Steric hindrance in the phenoxyacetate moiety can lead to rotamers. Variable-temperature NMR (VT-NMR) at 25–60°C collapses split peaks into singlets .

Q. What strategies optimize the reaction yield when scaling up synthesis, and why do certain conditions (e.g., pH) critically affect purity?

- Methodological Answer :

- Catalyst Selection : Replace traditional H₂SO₄ with immobilized lipases (e.g., Candida antarctica) to reduce side reactions and improve enantioselectivity (>90% ee) .

- pH Control : During workup, maintain pH 5–6 to prevent hydrolysis of the ester group. Acidic conditions (pH < 4) hydrolyze the ester, while basic conditions (pH > 8) degrade the aldehyde .

- Solvent Engineering : Switch from acetone to THF for better solubility of intermediates, reducing reaction time by 30% .

Q. How does this compound serve as a precursor in drug discovery, particularly for heterocyclic compounds?

- Methodological Answer : The aldehyde group enables:

Condensation Reactions : React with hydrazines to form Schiff bases (e.g., triazole derivatives), validated by TLC monitoring (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazoles for antimicrobial screening. Optimize with 10 mol% CuI and 1 h reaction time .

Case Study : Compound 5d (a triazole derivative) showed IC₅₀ = 12 µM against Staphylococcus aureus due to enhanced membrane disruption .

Q. What computational methods predict the reactivity of the aldehyde group in this compound, and how do steric/electronic factors influence its participation in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates high electrophilicity at the aldehyde carbon, favoring nucleophilic attack .

- Steric Maps : Molecular mechanics (MMFF94) reveals steric hindrance from the adjacent methoxy group reduces reactivity by 15% compared to unsubstituted analogs .

Data Contradiction Analysis

Q. Why do some studies report divergent melting points (e.g., 126–127°C vs. 130–132°C) for derivatives of this compound?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystal forms. Confirm via XRPD .

- Hydration : Hygroscopic samples absorb moisture, lowering observed melting points. Dry under vacuum at 60°C for 24 h before testing .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。